molecular formula C15H13ClN2O2 B3271523 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide CAS No. 5504-71-2

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide

Cat. No.: B3271523
CAS No.: 5504-71-2
M. Wt: 288.73 g/mol
InChI Key: GIBRATRQHFFRHE-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry and Organic Synthesis

In the field of medicinal chemistry, 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide is principally recognized for its role as a crucial precursor in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with significant effects on the central nervous system. nih.gov The broader family of 2-aminobenzophenones serves as a versatile starting point for creating a wide array of heterocyclic systems, including quinolines, quinazolines, and acridines, which are scaffolds for many pharmacologically active agents. asianpubs.orgasianpubs.orgnih.gov

From an organic synthesis perspective, this compound is a valuable intermediate. Its structure incorporates several reactive sites, including an amino group and an amide linkage, which can be readily modified to build more complex molecular architectures. The synthesis of this compound itself is a subject of academic interest, often involving the acylation of a corresponding 2-aminobenzophenone (B122507) derivative. researchgate.net

Overview of Research Significance and Academic Interest

The primary driver of academic interest in this compound is its direct structural relationship to 1,4-benzodiazepines. A significant body of research has been dedicated to the synthesis of this and related compounds to explore their potential as central nervous system agents. researchgate.net

A key area of investigation has been the comparison of the pharmacological properties of the open-chain acetamide (B32628) structure with its cyclized benzodiazepine (B76468) counterpart. nih.gov Evidence from these studies suggests that the characteristic central nervous system activities, such as anxiolytic and muscle relaxant effects, are inherent to the seven-membered ring structure of the benzodiazepine and not the acyclic precursor. nih.gov This has led to a deeper understanding of the structure-activity relationships within this class of compounds.

Furthermore, the academic community has explored the synthesis of various derivatives of this compound to evaluate a broader spectrum of potential biological activities. While the primary focus has been on its role as a benzodiazepine precursor, the inherent chemical reactivity of the molecule makes it a target for the development of novel compounds with other potential therapeutic applications. researchgate.net

Detailed Research Findings

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is a well-documented area of research. The general synthetic approach involves the reaction of a 2-aminobenzophenone with an amino acid derivative.

Starting Material Reagent Product Reference
2-Amino-5-chlorobenzophenone (B30270)Chloroacetyl chlorideN-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide researchgate.net
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamideHexamethylenetetramine and Ammonia7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one google.com

The chemical reactivity of this compound is characterized by the presence of the primary amino group and the amide functionality. These groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Role as a Precursor to 1,4-Benzodiazepines

The most significant application of this compound in medicinal chemistry is its use as a direct precursor to 1,4-benzodiazepines. The intramolecular cyclization of this compound leads to the formation of the characteristic seven-membered diazepine (B8756704) ring.

Precursor Compound Cyclization Product Pharmacological Class Reference
This compound7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)Anxiolytic, anticonvulsant, muscle relaxant nih.gov

Research has demonstrated that the biological activity associated with benzodiazepines is contingent upon this cyclized structure. Studies comparing the pharmacological effects of the open-chain acetamides and their corresponding cyclized benzodiazepinones have shown that the central nervous system effects are exclusive to the latter. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBRATRQHFFRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203589
Record name Acetamide, 2-amino-N-(2-benzoyl-4-chlorophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID50203589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5504-71-2
Record name Acetamide, 2-amino-N-(2-benzoyl-4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-amino-N-(2-benzoyl-4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Amino N 2 Benzoyl 4 Chlorophenyl Acetamide and Its Analogues

Direct Synthesis Pathways and Optimization

The direct synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide and its immediate precursors relies on established organic reactions, primarily acylation and nucleophilic substitution. Optimization of these pathways focuses on improving reaction efficiency, yield, and purity through careful selection of reagents and conditions.

Reaction Conditions and Yield Enhancement

The core of the synthesis involves the formation of an amide bond between an aminobenzophenone precursor and a two-carbon unit. A common strategy for creating the acetamide (B32628) backbone is the acylation of an amine with an acetylating agent. In a related solvent-free synthesis of N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide, the precursor amine was stirred with acetyl chloride at room temperature for one hour researchgate.net. This method represents a green chemistry approach, minimizing solvent waste researchgate.net.

The final amino group is typically introduced via nucleophilic substitution. A precursor, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, can be reacted with an ammonia source to displace the chloride and form the primary amine. The synthesis of analogous N-substituted chloroacetamides is often achieved by treating various aromatic amines with chloroacetyl chloride, sometimes in the presence of a base like triethylamine or a mild base system like sodium acetate in acetic acid researchgate.netijpsr.infonih.gov. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is often isolated by precipitation in ice-cold water researchgate.netijpsr.info. Yield enhancement can be achieved by optimizing the base, solvent, and temperature conditions to favor the desired substitution reaction and minimize side products.

Starting Material Selection and Precursor Derivatization

The selection of appropriate starting materials is critical for the successful synthesis of the target compound. The primary precursor is 2-amino-5-chlorobenzophenone (B30270), which provides the core structural framework. This amine is then acylated to form an acetamide derivative.

A versatile and widely employed strategy involves a two-step process starting from the parent amine:

Haloacetylation: The parent amine, 2-amino-5-chlorobenzophenone, is reacted with a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, to form an N-(2-benzoyl-4-chlorophenyl)-2-haloacetamide intermediate irejournals.comresearchgate.net. This reaction is a standard method for producing N-aryl 2-chloroacetamides, which are valuable intermediates due to the reactive chlorine atom researchgate.netresearchgate.net.

Amination: The resulting haloacetamide intermediate undergoes a nucleophilic substitution reaction with an amine source to introduce the desired amino group.

This modular approach allows for the derivatization of precursors to generate a wide range of analogues. For example, various substituted anilines can be used as starting materials to synthesize a library of N-(substituted phenyl)-2-chloroacetamides, which can then be further modified nih.gov.

Table 1: Synthesis of Chloroacetamide Precursors This table summarizes common reaction conditions for the synthesis of N-aryl chloroacetamide intermediates, which are precursors for the title compound and its analogues.

Starting Amine Acylating Agent Solvent/Catalyst Product Reference
Aryl amines Chloroacetyl chloride Dioxane / Triethylamine 2-chloro-N-aryl acetamide researchgate.net
4-Chloroaniline Bromoacetyl bromide Dichloromethane / K₂CO₃ 2-bromo-N-(p-chlorophenyl) acetamide irejournals.com
Anilines/Amines Chloroacetyl chloride Glacial Acetic Acid / Sodium Acetate 2-chloro-N-substituted-acetamides nih.gov
Aliphatic/Aromatic amines Chloroacetyl chloride Not specified (stirred at RT) 2-chloro-N-alkyl/aryl Acetamide ijpsr.info

Approaches to Structurally Related Acetamide Derivatives

The synthesis of analogues of this compound allows for systematic exploration of structure-activity relationships. These approaches involve modifying the terminal amino group, altering the aromatic ring systems, or incorporating heterocyclic moieties.

N-Substituted Acetamide Analogues

The terminal primary amino group of the title compound can be readily substituted with a variety of alkyl, aryl, or heterocyclic groups. The most common synthetic route to these N-substituted analogues is the reaction of an N-(2-benzoyl-4-chlorophenyl)-2-haloacetamide intermediate with a corresponding primary or secondary amine irejournals.com. The high reactivity of the chlorine atom in N-aryl 2-chloroacetamides makes it an excellent leaving group for nucleophilic substitution by various nitrogen-based nucleophiles researchgate.netresearchgate.net.

For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives was synthesized by reacting 2-bromo-N-(p-Chlorophenyl) acetamide with amines such as butylamine, octylamine, and piperidine irejournals.com. This highlights the versatility of the haloacetamide precursor in generating a diverse library of N-substituted analogues.

Table 2: Examples of Nucleophiles for N-Substituted Analogue Synthesis This table provides examples of amines used as nucleophiles to displace the halogen from an N-aryl-2-haloacetamide precursor, leading to diverse N-substituted derivatives.

Haloacetamide Precursor Nucleophile Resulting N-Substituent Reference
2-bromo-N-(p-chlorophenyl) acetamide Butylamine Butylamino irejournals.com
2-bromo-N-(p-chlorophenyl) acetamide Octylamine Octylamino irejournals.com
2-bromo-N-(p-chlorophenyl) acetamide Piperidine Piperidin-1-yl irejournals.com
2-bromo-N-(p-chlorophenyl) acetamide 3-Fluoroaniline (3-Fluorophenyl)amino irejournals.com

Ring System Modifications and Heterocyclic Integrations

Modifications can be made to the two phenyl rings of the core structure, or the acetamide side chain can be utilized to construct new heterocyclic rings. The reactive nature of N-aryl-2-chloroacetamide intermediates makes them valuable building blocks for heterocycle synthesis researchgate.net.

Several strategies have been employed to achieve heterocyclic integration:

Thiazolidinone Formation: Reacting N-aryl-2-chloroacetamides with ammonium thiocyanate in refluxing ethanol leads to the formation of 2-(arylimino)thiazolidin-4-ones researchgate.net.

Benzimidazole Synthesis: The chloroacetamide precursors can be reacted with 2-mercaptobenzimidazole in the presence of a base like triethylamine to yield 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives nih.gov.

Morpholinone Formation: Intramolecular cyclization can occur in derivatives containing a suitably positioned nucleophile. For example, 2-(alkylamino)acetamides bearing a β-hydroxyl group have been observed to cyclize into the corresponding morpholin-2-ones researchgate.net.

Pyrrole Derivatives: In more complex syntheses, related structures such as 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide have been prepared, demonstrating a significant modification of the core aromatic system nih.gov.

Table 3: Heterocyclic Integration Strategies from Acetamide Precursors This table outlines methods for synthesizing heterocyclic systems using N-aryl-2-chloroacetamide intermediates as the starting point.

Reagent Resulting Heterocycle Reference
Ammonium Thiocyanate 2-(Arylimino)thiazolidin-4-one researchgate.net
2-Mercaptobenzimidazole Benzimidazole nih.gov
Internal β-aminoalcohol Morpholin-2-one researchgate.net

Chiral Synthesis and Stereochemical Control in Derivative Preparation

The introduction of a chiral center into the acetamide structure results in the formation of enantiomers—non-superimposable mirror images of a molecule nih.gov. Since enantiomers can exhibit different pharmacological activities and pharmacokinetic profiles, stereochemical control is a crucial aspect of drug design and synthesis nih.gov.

If a substituent introduced during the synthesis creates a chiral carbon, the product will typically be a racemate, which is a 50:50 mixture of both enantiomers nih.gov. The absolute three-dimensional arrangement at a chiral center is designated as either R (from the Latin rectus, right) or S (from the Latin sinister, left) nih.gov.

Strategies for stereochemical control in the preparation of derivatives include:

Use of Chiral Starting Materials: A common approach is to begin the synthesis with an enantiomerically pure starting material. For example, the Leuckart synthetic pathway has been used to create 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, employing chiral 1-phenylethylamine as a foundational moiety to ensure stereochemical integrity in the final product researchgate.net.

Asymmetric Catalysis: The use of chiral catalysts can favor the formation of one enantiomer over the other.

Chiral Resolution: A racemic mixture can be separated into its individual enantiomers through techniques such as chiral chromatography or crystallization with a chiral resolving agent.

These methods allow for the preparation of single-enantiomer derivatives, enabling a more precise investigation of their biological properties.

Large-Scale Synthetic Considerations for Research Applications

The industrial-scale synthesis of this compound is a critical step to ensure a steady supply for ongoing research and development activities. The primary route for its synthesis involves the acylation of 2-amino-5-chlorobenzophenone. While laboratory methods provide a foundation, scaling up this process requires careful consideration of various factors to maintain efficiency, purity, and cost-effectiveness.

A common laboratory-scale synthesis involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride. In one conventional method, these reactants are refluxed in toluene for approximately 2.5 hours. After cooling, the solution is washed with a dilute aqueous ammonia solution, dried, and concentrated. Recrystallization from alcohol yields the intermediate 2-(chloroacetamido)-5-chlorobenzophenone with a yield of around 82%. An alternative laboratory approach utilizes microwave irradiation, where a solution of the same reactants in toluene is irradiated for a short period, leading to a higher yield of 88% for the intermediate.

The subsequent step involves the amination of the chloroacetamide intermediate to yield the final product, this compound. This is typically achieved by reacting the intermediate with a suitable amine source.

However, the transition of these methods to a large-scale production environment necessitates a shift in focus from reaction feasibility to process robustness and economics. Key considerations for large-scale synthesis include:

Reactor Design and Heat Transfer: The exothermic nature of the acylation reaction requires efficient heat dissipation to maintain control over the reaction temperature and prevent the formation of byproducts. Large-scale reactors with appropriate cooling systems and agitation are crucial.

Scalability of Unit Operations: Each step in the synthesis, including reaction, work-up, purification, and isolation, must be scalable. For instance, laboratory-scale purifications like column chromatography are often not feasible for large quantities, necessitating the development of robust crystallization or extraction procedures.

Impurity Profile and Control: The purity of the final product is critical for its use in research applications. Large-scale synthesis can sometimes lead to different impurity profiles compared to lab-scale batches. Therefore, robust analytical methods are required to identify and quantify impurities, and the process must be designed to control their formation.

Comparison of Synthetic Methodologies on a Large Scale

While detailed comparative studies on the large-scale synthesis of this compound are not extensively published in open literature, general principles of process chemistry allow for a qualitative comparison of potential methodologies.

MethodologyAdvantages for Large-Scale SynthesisDisadvantages for Large-Scale Synthesis
Batch Processing - Well-established and widely used in the pharmaceutical industry.- Flexible for producing varying batch sizes.- Lower initial capital investment compared to continuous flow.- Potential for batch-to-batch variability.- Challenges in heat and mass transfer for large volumes.- Lower productivity due to downtime between batches.
Continuous Flow Chemistry - Enhanced control over reaction parameters (temperature, pressure, mixing). labmanager.com - Improved safety due to smaller reaction volumes at any given time. labmanager.com - Consistent product quality and higher productivity. labmanager.com - Potential for process intensification and reduced footprint.- Higher initial capital investment.- Can be less flexible for producing multiple products or varying batch sizes.- Potential for clogging with solid-forming reactions.

Challenges in Large-Scale Production

Several challenges are inherent in scaling up the synthesis of this compound:

Handling of Hazardous Reagents: Chloroacetyl chloride is a corrosive and lachrymatory substance, requiring specialized handling procedures and equipment in a large-scale setting.

Exotherm Control: As mentioned, the acylation step is exothermic and requires careful monitoring and control to prevent runaway reactions.

Product Isolation and Purification: Achieving high purity on a large scale can be challenging. The development of an efficient and scalable crystallization process is crucial to remove unreacted starting materials and byproducts.

Waste Management: The generation of solvent and aqueous waste is a significant environmental and cost consideration in large-scale manufacturing. Process optimization should aim to minimize waste streams.

Structure Activity Relationship Sar Studies of 2 Amino N 2 Benzoyl 4 Chlorophenyl Acetamide Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide derivatives is intricately linked to specific structural features. The core structure, comprising a 2-amino-5-chlorobenzophenone (B30270) moiety linked to an N-aryl acetamide (B32628) group, presents several key determinants for activity. Research into a series of N-substituted 2-amino-5-chlorobenzophenone derivatives has shed light on the critical aspects of the molecule responsible for its skeletal muscle relaxant properties. kg.ac.rstandfonline.com

The essential pharmacophoric elements are believed to include the benzophenone (B1666685) system, the chloro substituent on the benzoyl ring, and the nature of the substituent on the acetamide nitrogen. The presence of the chlorine atom at the 5-position of the benzophenone ring is a common feature in many biologically active compounds of this class. The acetamide linker and the terminal amino group are also considered vital for interacting with the biological target.

A study involving the synthesis and evaluation of a series of 2-amino-5-chlorobenzophenone derivatives, where various substituted anilines were appended to the chloroacetamido precursor, provided valuable insights into the SAR of these compounds. The general structure of the synthesized derivatives is shown below, followed by a table summarizing their skeletal muscle relaxant activity.

General Structure of Synthesized 2-Amino-5-chlorobenzophenone Derivatives

General structure of 2-amino-5-chlorobenzophenone derivatives. A central 2-amino-5-chlorobenzophenone core is shown. The amino group is acylated with a chloroacetamide group, which is then substituted with a variable <a href=

Table 1: Skeletal Muscle Relaxant Activity of 2-Amino-5-chlorobenzophenone Derivatives (3a-3g)

CompoundR (Substituent on Aniline)% Decrease in Motor Coordination (at 50 mg/kg)
3a H58.33
3b 4-Cl61.67
3c 4-Br65.00
3d 4-F68.33
3e 2-CH₃75.00
3f 4-NO₂55.00
3g 4-OCH₃60.00
Diazepam -80.00

Data sourced from Singh, R. K., et al. (2012). kg.ac.rstandfonline.com

The results presented in Table 1 indicate that all the synthesized derivatives (3a-3g) exhibited significant skeletal muscle relaxant activity. tandfonline.com Notably, the nature of the substituent on the terminal aniline ring plays a crucial role in modulating this activity.

Impact of Substituent Modifications on Molecular Interactions

The modification of substituents on the N-aryl ring of the this compound scaffold has a profound impact on the molecular interactions with the target receptor, thereby influencing the biological activity. The data from the study on skeletal muscle relaxants allows for a detailed analysis of these effects. kg.ac.rstandfonline.com

The introduction of different functional groups on the aniline ring alters the electronic and steric properties of the molecule, which in turn affects its binding affinity and efficacy. For instance, the presence of electron-withdrawing groups such as chloro (3b), bromo (3c), fluoro (3d), and nitro (3f) on the para position of the aniline ring resulted in significant activity. The fluoro-substituted derivative (3d) showed a higher percentage decrease in motor coordination compared to the unsubstituted analog (3a), suggesting that halogen substitution at this position is favorable for activity.

Interestingly, the position of the substituent also appears to be a critical factor. The compound with a methyl group at the ortho position of the aniline ring (o-toluidine derivative, 3e) demonstrated the highest skeletal muscle relaxant activity among all the synthesized derivatives, with a 75.00% decrease in motor coordination. tandfonline.com This suggests that steric factors and the conformational orientation of the N-aryl ring, influenced by the ortho-substituent, are important for optimal interaction with the receptor.

In contrast, the introduction of a nitro group at the para position (3f) resulted in the lowest activity among the tested compounds, indicating that strong electron-withdrawing effects at this position might be detrimental to the activity. The methoxy-substituted derivative (3g) showed moderate activity, suggesting that electron-donating groups are tolerated but may not be optimal for this particular biological effect. These findings underscore the delicate balance of electronic and steric properties required for potent skeletal muscle relaxant activity in this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study for this compound derivatives as skeletal muscle relaxants has not been extensively reported, the principles of QSAR can be applied to understand the key molecular properties driving their activity.

The initial step in QSAR modeling involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For a series of this compound derivatives, relevant descriptors could include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and partial atomic charges, which describe the electronic effects of substituents.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume, which quantify the size and shape of the substituents.

Hydrophobic Descriptors: Log P (octanol-water partition coefficient), which measures the lipophilicity of the molecule.

Topological Descriptors: Wiener index and connectivity indices, which describe the branching and connectivity of the molecular skeleton.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is employed to develop a mathematical model that correlates a selection of these descriptors with the biological activity (e.g., the percentage decrease in motor coordination). The goal is to create a statistically robust equation that can explain the variance in the biological data based on the structural features of the compounds.

For the skeletal muscle relaxant data presented in Table 1, a hypothetical QSAR model might take the form of:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined by the regression analysis. The quality of the model is assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate.

A well-validated QSAR model can serve as a powerful predictive tool for the design of novel, more potent analogues. By inputting the calculated descriptor values for a hypothetical compound into the QSAR equation, its biological activity can be predicted without the need for synthesis and biological testing. This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

For instance, based on the SAR observation that an ortho-methyl group on the N-aryl ring enhances skeletal muscle relaxant activity, a QSAR model could be used to explore other ortho-substituents with similar steric and electronic properties to predict their potential efficacy. The model could help in understanding the optimal size, shape, and electronic nature of the substituent at this position.

Furthermore, QSAR models can provide insights into the mechanism of action by highlighting the key molecular properties that govern the interaction with the biological target. For example, a strong correlation with a hydrophobic descriptor might suggest that the compound binds to a hydrophobic pocket in the receptor.

While a specific QSAR model for this compound derivatives as skeletal muscle relaxants is yet to be developed and published, the application of QSAR methodologies holds great promise for the rational design and optimization of new therapeutic agents in this chemical class.

Molecular and Biochemical Investigations of 2 Amino N 2 Benzoyl 4 Chlorophenyl Acetamide and Its Analogues

Identification and Characterization of Molecular Targets

The therapeutic and biological activities of a chemical compound are fundamentally linked to its interaction with specific molecular targets within a biological system. For 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide and its analogues, research has focused on identifying these targets to elucidate their mechanisms of action. Investigations have primarily centered on neurotransmitter receptors and key enzymes involved in physiological and pathological processes.

Enzyme Interaction Profiling (e.g., COX-II, other relevant enzymes)

The anti-inflammatory potential of compounds structurally related to this compound has prompted investigations into their interactions with key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are critical mediators of inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Studies on a series of potential prodrugs of structurally similar compounds, such as 2-amino-3-benzoylbenzeneacetic acid (amfenac), have been evaluated for their cyclooxygenase inhibiting properties. nih.gov One such analogue, 2-amino-3-(4-chlorobenzoyl)benzeneacetamide, demonstrated significant anti-inflammatory potency, which is indicative of enzyme interaction. nih.gov The established anti-inflammatory mechanism for COX-2 inhibitors involves the suppression of prostaglandin (B15479496) synthesis, which can also lead to the inhibition of downstream signaling pathways such as the NF-κB pathway. nih.govnih.gov While direct enzymatic assays on this compound are not extensively detailed, the activity of its analogues suggests that COX-2 is a probable molecular target.

Table 2: Potential Enzyme Interactions of Structurally Related Compounds
Enzyme TargetCompound Class/AnalogueObserved or Inferred InteractionAssociated Biological Activity
Cyclooxygenase-2 (COX-2)2-amino-3-(4-chlorobenzoyl)benzeneacetamide nih.govInhibitionAnti-inflammatory nih.gov
Cyclooxygenase (COX)Amfenac derivatives nih.govInhibitionAnti-inflammatory nih.gov
Pancreatic α-amylase, α-glucosidaseSynthetic amino acid derivatives mdpi.comInhibitionHypoglycemic, Anti-Obesity mdpi.com

In Vitro and Preclinical Pharmacological Activity Profiling

The therapeutic potential of this compound and its derivatives has been explored through a variety of in vitro assays to profile their pharmacological activities. These investigations have revealed promising results in antimicrobial, anti-inflammatory, and anticancer applications.

Assessment of Antimicrobial Properties (in vitro)

Derivatives of acetamide (B32628) and benzamide (B126) have demonstrated a broad spectrum of antimicrobial activities. Research into 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high antibacterial efficacy against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com Similarly, novel benzamide derivatives have shown significant activity against S. aureus and P. aeruginosa, with potency comparable to the standard antibiotic ciprofloxacin. jpionline.org

The antimicrobial scope of these compounds extends to fungi as well. Thiazole derivatives containing the 2-amino-4-(4-chlorophenyl) moiety exhibited notable antifungal activity against Candida albicans and Candida glabrata, alongside moderate antibacterial effects on Gram-positive bacteria like S. aureus and Bacillus subtilis. researchgate.net Further studies on other heterocyclic derivatives have identified compounds with minimum inhibitory concentrations (MIC) close to the reference drug levofloxacin (B1675101) against strains such as E. coli and S. typhi. nih.gov

Table 3: In Vitro Antimicrobial Activity of Analogue Compounds
Compound/Derivative ClassMicroorganismObserved Activity
2-amino-N-(p-Chlorophenyl) acetamide derivatives irejournals.comAcinetobacter baumanniiModerate to high activity
Pseudomonas aeruginosaModerate to high activity
Staphylococcus aureusModerate to high activity
2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives jpionline.orgStaphylococcus aureusSignificant activity, comparable to Ciprofloxacin
Pseudomonas aeruginosaSignificant activity, comparable to Ciprofloxacin
2-amino-4-(4-chlorophenyl) 1,3-thiazole derivatives researchgate.netCandida albicansDistinguished antifungal activity
Candida glabrataDistinguished antifungal activity
Staphylococcus aureusModerate antibacterial activity
Bacillus subtilisModerate antibacterial activity
2-mercaptobenzothiazole acetamide derivatives nih.govEscherichia coliSignificant activity, MIC close to levofloxacin
Salmonella typhiSignificant activity, MIC close to levofloxacin
Staphylococcus aureusSignificant activity, MIC close to levofloxacin
Bacillus subtilisSignificant activity, MIC close to levofloxacin

Evaluation of Anti-inflammatory Mechanisms (in vitro)

The anti-inflammatory properties of this class of compounds are linked to their ability to modulate key inflammatory pathways. As previously noted, the inhibition of cyclooxygenase enzymes is a primary mechanism. nih.gov Studies on related structures have shown that their anti-inflammatory effects are also achieved by targeting other components of the inflammatory response.

For instance, certain tetrahydrobenzo[b]thiophene derivatives act as activators of the NRF2 pathway. nih.govresearchgate.net This activation leads to the downstream inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like prostaglandin E2 (PGE2) and NF-κB. nih.gov Another study on a compound featuring a 4-chlorophenyl substituent demonstrated potent anti-inflammatory activity through the suppression of systemic TNF-α and a significant increase in the anti-inflammatory cytokine TGF-β1, suggesting a complex immunomodulatory role. mdpi.com This indicates that beyond COX inhibition, these compounds can exert anti-inflammatory effects by directly regulating the balance of pro- and anti-inflammatory cytokines.

Table 4: In Vitro Anti-inflammatory Mechanisms of Analogue Compounds
Compound Class/AnalogueMechanismEffect
2-amino-3-(4-chlorobenzoyl)benzeneacetamide nih.govInhibition of Cyclooxygenase (COX)Reduction of prostaglandin synthesis
Tetrahydrobenzo[b]thiophene derivatives nih.govNRF2 activationDisruption of KEAP1-NRF2 interaction
Inhibition of inflammatory mediatorsReduced levels of IL-1β, IL-6, TNF-α, PGE2, COX-2, and NF-κB
Pyrrole derivative with 4-chlorophenyl substituent mdpi.comSuppression of pro-inflammatory cytokineReduced systemic TNF-α levels
Upregulation of anti-inflammatory cytokineMarked elevation of TGF-β1

Studies on Potential Anticancer Activities (in vitro)

A significant body of research has focused on the in vitro anticancer potential of acetamide derivatives and related heterocyclic compounds. These studies have revealed cytotoxic activity against a wide array of human cancer cell lines.

Derivatives of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide demonstrated potent cytotoxicity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cells. ijcce.ac.irijcce.ac.ir The mechanisms underlying this activity were found to involve the activation of caspase 3, a key executioner enzyme in apoptosis, along with the reduction of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which can trigger cell death. ijcce.ac.irijcce.ac.ir Other research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed strong cytotoxic effects, particularly against prostate carcinoma (PC3) cells. nih.gov

Furthermore, a broad review of 2-aminothiazole (B372263) derivatives has documented their efficacy against numerous cancer cell lines, including breast, leukemia, lung, and colon cancer. nih.gov Specific derivatives have shown impressive potency, with IC50 values in the low micromolar range. nih.govnih.gov For example, one 1,3,5-triazine (B166579) derivative was found to have IC50 values ranging from 0.45 µM to 1.66 µM against various tumor cells. nih.gov The anticancer mechanisms are diverse, with some N-(4-chlorophenyl)-γ-amino acid derivatives inducing mitochondrial injury and inhibiting ATP synthesis in non-small cell lung cancer (A549) cells. ktu.edu

Table 5: In Vitro Anticancer Activity of Analogue Compounds
Compound/Derivative ClassCancer Cell LineActivity (IC50)Mechanism of Action
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives ijcce.ac.irijcce.ac.irHeLa (Cervical)Potent cytotoxicity (e.g., 1.3 ± 0.14 µM for one derivative) ijcce.ac.irCaspase 3 activation, MMP reduction, ROS generation ijcce.ac.irijcce.ac.ir
A549 (Lung)Cytotoxic
U87 (Glioblastoma)Cytotoxic
2-(4-Fluorophenyl)-N-phenylacetamide derivatives nih.govPC3 (Prostate)Most active (e.g., 52 µM for one derivative)Not specified
MCF-7 (Breast)Active (e.g., 100 µM for one derivative)
HL-60 (Leukemia)Less active
2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative (5f) nih.govVarious human tumor cells0.45 µM - 1.66 µMNot specified
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide derivative (27) nih.govHeLa (Cervical)1.6 ± 0.8 µMAntiproliferative
N-(4-chlorophenyl)-γ-amino acid derivative (7g) ktu.eduA549 (NSCLC)38.38 µMMitochondrial injury, ROS production, ATP synthesis inhibition

Investigations into Anxiolytic-like and Sedative-hypnotic like Mechanisms (preclinical animal models)

The pharmacological profile of this compound is primarily understood through its classification as a prodrug of Nordazepam. ews-nfp.bg Preclinical investigations into the anxiolytic and sedative-hypnotic effects of this compound are based on the activity of its active metabolite, Nordazepam, a well-known benzodiazepine (B76468). wikipedia.orgpatsnap.com While direct studies on the prodrug are limited, the observed pharmacological activity is largely attributed to the in vivo formation of Nordazepam. ews-nfp.bg

Benzodiazepines, as a class, exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. patsnap.com The anxiolytic and sedative-hypnotic actions are mediated through this mechanism. In preclinical animal models, compounds with these properties typically demonstrate specific behavioral changes. For instance, anxiolytic activity is often assessed using models like the elevated plus-maze, light-dark box, and social interaction tests. nih.govdrnaitiktrivedi.com An increase in exploration of open or brightly lit areas is indicative of an anxiolytic-like effect. mdpi.com

Table 1: Expected Preclinical Profile based on Active Metabolite (Nordazepam)
Preclinical ModelExpected OutcomePharmacological Effect
Elevated Plus-MazeIncreased time spent in open armsAnxiolytic-like
Light-Dark BoxIncreased time in the light compartmentAnxiolytic-like
Open Field TestDecreased locomotor activitySedative-hypnotic
Pentobarbital-induced sleep testDecreased sleep latency and increased sleep durationSedative-hypnotic

Metabolic Transformation Pathways (Preclinical/In Vitro)

The biotransformation of this compound into its active metabolite, Nordazepam, is a critical step for its pharmacological activity. This conversion involves cyclization of the acetamide side chain to form the diazepine (B8756704) ring structure. While the specifics of this prodrug's metabolism are not extensively detailed, the metabolism of benzodiazepines, in general, is heavily reliant on the Cytochrome P450 (CYP) enzyme system, primarily located in the liver. mdedge.comnih.govclinpgx.org

The major CYP isozymes involved in the metabolism of many benzodiazepines are CYP3A4 and CYP2C19. mdedge.comclinpgx.org These enzymes are responsible for Phase I metabolic reactions, such as oxidation, N-dealkylation, and hydroxylation, which are key processes in the biotransformation of these compounds. nih.gov For instance, CYP3A4 is known to metabolize a wide range of benzodiazepines, including alprazolam and diazepam. nih.gov Given that Nordazepam is an active metabolite of diazepam, it is plausible that similar CYP enzymes are involved in the metabolic pathways of its precursors. The initial biotransformation of this compound likely involves enzymatic processes that facilitate the ring closure to form Nordazepam.

Table 2: Key Cytochrome P450 Enzymes in Benzodiazepine Metabolism
EnzymePrimary LocationRole in Benzodiazepine MetabolismExamples of Substrates
CYP3A4Liver, IntestineOxidation, N-dealkylationDiazepam, Alprazolam, Midazolam
CYP2C19LiverN-dealkylationDiazepam

This compound is identified as a prodrug, meaning it is a precursor that is converted into a pharmacologically active metabolite in the body. ews-nfp.bg The active metabolite in this case is Nordazepam, a long-acting benzodiazepine. ews-nfp.bgwikipedia.org This precursor-metabolite relationship is fundamental to understanding the compound's mechanism of action and duration of effects.

The conversion process involves an in vivo cyclization of the 2-aminoacetamide side chain, which is attached to the benzophenone (B1666685) backbone. This chemical transformation results in the formation of the characteristic seven-membered diazepine ring of the benzodiazepine structure. ews-nfp.bg Studies on similar N-alkylaminobenzophenones have shown that they can undergo N-dealkylation and subsequent ring closure to form the corresponding benzodiazepines in vivo. The pharmacological activity observed with these precursors is often suggested to be a direct result of the formation of their active benzodiazepine metabolites.

Mechanisms of Action at the Cellular and Subcellular Level (Preclinical)

The cellular and subcellular mechanism of action of this compound is indirect and is mediated by its active metabolite, Nordazepam. ews-nfp.bgpatsnap.com Nordazepam, like other benzodiazepines, acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgnih.gov The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions into the neuron. youtube.com This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. patsnap.com

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. nih.gov This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening. wikipedia.org The result is a potentiation of GABA's inhibitory effects, leading to the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of this class of drugs. The GABA-A receptors are pentameric structures composed of different subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor. nih.gov For benzodiazepine activity, the presence of a γ subunit is typically required. wikipedia.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is used to predict how a ligand, such as 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide, might interact with a biological target, typically a protein or enzyme.

While specific docking studies focusing solely on this compound are not extensively detailed in publicly available literature, research on its close derivatives provides a strong indication of its potential binding modes. For instance, studies on N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have shown that these molecules can effectively dock into the binding pockets of receptors like the GABA-A receptor. This suggests that the core structure of this compound is a key contributor to these interactions.

The predicted interactions for derivatives often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of the target protein. It is hypothesized that this compound would engage in similar binding patterns, with its functional groups playing a critical role in anchoring the molecule within the active site of a receptor.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its most stable spatial arrangements, which are the conformations with the lowest potential energy.

Energy minimization calculations are employed to find these stable conformations. For a molecule with several rotatable bonds, such as the amide linkage and the bonds connecting the phenyl rings, a multitude of conformations are possible. Computational software can systematically explore these possibilities to identify the global and local energy minima. The lowest energy conformation is generally considered the most populated and, therefore, the most likely to be biologically active.

Theoretical Predictions of Bioavailability and Drug-Likeness (in silico)

In silico methods are widely used to predict the pharmacokinetic properties of a compound, often summarized as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are guided by computational models that assess a molecule's "drug-likeness" based on its physicochemical properties. A key framework for this is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight under 500 daltons

A calculated octanol-water partition coefficient (log P) not greater than 5

For this compound, the predicted properties generally align with these guidelines, suggesting a favorable profile for oral bioavailability. While specific computational studies providing a full ADME profile for this exact molecule are scarce, data on its derivatives indicate that the core structure is amenable to good drug-like properties.

Below is a table of predicted physicochemical properties for this compound based on its chemical structure.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight288.73 g/mol Compliant (< 500)
Hydrogen Bond Donors2Compliant (≤ 5)
Hydrogen Bond Acceptors3Compliant (≤ 10)
Log P (Octanol-Water Partition Coefficient)~2.7-3.5Compliant (≤ 5)
Molar Refractivity~78 cm³N/A
Polar Surface Area~65 ŲN/A

Dynamics Simulations for Understanding Molecular Behavior

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. Unlike static docking or energy minimization, MD simulations can reveal how a ligand and its target protein move and interact in a simulated physiological environment.

An MD simulation of this compound, likely in complex with a target receptor, would involve calculating the forces between atoms and their subsequent movements over a period of nanoseconds or even microseconds. This can help to:

Assess the stability of the ligand-protein complex.

Identify key amino acid residues that maintain the binding interaction.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone.

Although specific MD simulation studies for this compound have not been published, this computational technique remains a powerful tool for elucidating the intricate details of its molecular interactions and mechanism of action at an atomic level.

Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Techniques for Structural Confirmation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in verifying the molecular structure of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic and molecular composition.

While a formal notification from the European Union Early Warning System confirms the use of Attenuated Total Reflectance (ATR)-IR, Raman spectroscopy, and NMR for the analytical confirmation of this compound, specific experimental data from these analyses are not detailed in publicly available documents. ews-nfp.bg

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. These would include N-H stretching vibrations for the primary amine and the amide group, a C=O stretching vibration for the amide carbonyl, and another C=O stretching vibration for the benzophenone (B1666685) ketone group. Aromatic C-H and C=C stretching bands would also be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum would similarly reveal the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. The predicted monoisotopic mass for this compound (C₁₅H₁₃ClN₂O₂) is 288.0666 g/mol . uni.lu Predicted mass spectrometry data also indicates expected m/z values for various adducts of the molecule. uni.lu

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 289.07384
[M+Na]⁺ 311.05578
[M-H]⁻ 287.05928
[M+NH₄]⁺ 306.10038
[M+K]⁺ 327.02972
[M+H-H₂O]⁺ 271.06382

Data sourced from PubChem. uni.lu

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly utilized for these purposes.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring reactions and checking the purity of a sample. While specific TLC conditions for this compound are not detailed in the available literature, a common approach for related aminobenzophenone compounds involves using a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Visualization can be achieved under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides quantitative information about the purity of a compound. The European Union Early Warning System has confirmed the use of (HR)-LC-MS in the analytical confirmation of this substance, indicating that liquid chromatography is a suitable method for its analysis. ews-nfp.bg While a specific HPLC method for this compound is not provided, methods for related aminobenzophenone derivatives often employ reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. Detection is typically performed using a UV detector.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available information on the crystal structure of this compound. Therefore, its solid-state conformation and packing in the crystal lattice have not been experimentally determined.

Role of 2 Amino N 2 Benzoyl 4 Chlorophenyl Acetamide in Chemical Probe Development and Ligand Design

Utilization as a Building Block in Complex Molecule Synthesis

The 2-aminobenzophenone (B122507) scaffold, central to 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide, is a cornerstone in the synthesis of numerous complex heterocyclic molecules with significant pharmacological relevance. asianpubs.orgresearchgate.net These structures serve as key precursors for important classes of drugs, most notably 1,4-benzodiazepines, which are used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. researchgate.netwum.edu.plindexcopernicus.com

The synthesis of these complex molecules often involves leveraging the ortho-positioned amino and carbonyl groups of the benzophenone (B1666685) core to construct new ring systems. asianpubs.org For example, 2-amino-5-chlorobenzophenone (B30270) is a well-established starting material for the synthesis of widely used benzodiazepines such as diazepam and alprazolam. researchgate.net Similarly, the synthesis of the neurological medicine phenazepam, another benzodiazepine (B76468), relies on a 2-aminobenzophenone precursor. nih.gov Beyond benzodiazepines, the scaffold is employed in the preparation of quinolines, acridines, quinazolines, and indazoles. asianpubs.orgwum.edu.pl The versatility of this scaffold underscores the importance of its derivatives, including this compound, as intermediates in the production of diverse and complex chemical entities.

Table 1: Examples of Complex Molecules Derived from 2-Aminobenzophenone Scaffolds
Precursor ClassResulting Molecular Class/CompoundSignificanceReference
2-Aminobenzophenones1,4-BenzodiazepinesWidely used class of psychoactive drugs. researchgate.netwum.edu.pl
2-Amino-5-chlorobenzophenoneDiazepamTreatment of anxiety, seizures, and muscle spasms. researchgate.net
2-Amino-5-chlorobenzophenoneAlprazolamTreatment of anxiety and panic disorders. researchgate.net
Substituted 2-AminobenzophenonePhenazepamA neurological medicine with anxiolytic and anticonvulsant effects. nih.gov
2-AminobenzophenonesQuinolines, Acridines, QuinazolinesCore structures in various biologically active compounds. asianpubs.org

Application in the Development of Chiral Ligands and Catalysts

In the field of asymmetric catalysis, which focuses on the stereoselective synthesis of chiral molecules, the design of effective chiral ligands is paramount. nih.gov These ligands coordinate to a metal center to create a catalyst that can preferentially generate one enantiomer of a product over the other. nih.govmdpi.com this compound has been directly implicated in the synthesis of highly effective chiral ligands.

A notable example is the improved, one-step synthesis of the "Hamari ligand," a chiral ligand used in the asymmetric synthesis of amino acids. nih.gov In this process, this compound hydrochloride salt is reacted with a bis-bromide via a substitution alkylation reaction, achieving an excellent yield of 90%. nih.gov This demonstrates the compound's direct utility as a key building block for a sophisticated catalytic tool.

Furthermore, the broader N-(2-benzoyl-4-chlorophenyl) structural motif is a core component of other successful tridentate chiral ligands, such as the "Soloshonok ligand." nih.gov This proline-derived ligand, (R)- or (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, has shown excellent performance in controlling stereochemistry. nih.gov The repeated appearance of this specific moiety highlights its strategic importance in the design of ligands that create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions.

Table 2: Synthesis of the Chiral Hamari Ligand
Reactant 1Reactant 2Reaction TypeProductYieldReference
This compound hydrochlorideBis-bromide 20Substitution AlkylationHamari Ligand 1990% nih.gov

Strategic Design of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with biological targets, such as proteins, to study their function in cellular and living systems. nih.gov The strategic design of these probes often involves incorporating specific functionalities into a molecular scaffold that has a known or potential biological activity. The structure of this compound possesses key features that make it a highly suitable scaffold for the rational design of chemical probes.

First, the benzophenone core is a well-established photoactivatable group used in photoaffinity labeling. huji.ac.il Upon irradiation with UV light, the benzophenone can form a covalent bond with nearby molecules, making it an invaluable tool for identifying the binding partners of a ligand within a complex biological environment. huji.ac.il This intrinsic property allows the scaffold to serve as a cross-linking agent to map molecular interactions.

Second, the 2-aminobenzophenone framework is the basis for compounds with demonstrated biological activities, including antimitotic and anticancer effects. nih.govtandfonline.com This inherent bioactivity provides a starting point for designing targeted probes. By modifying the parent structure, researchers can develop probes to investigate the mechanisms underlying these effects.

Finally, the aminoacetamide portion of the molecule offers a convenient handle for chemical modification. The terminal amino group can be readily functionalized to attach various reporter tags, such as fluorophores for imaging, or affinity tags like biotin (B1667282) for purification and identification of the probe's cellular targets. This modularity allows for the creation of multifunctional probes tailored for specific experimental needs, such as tracking the molecule's distribution in living cells or isolating the proteins it interacts with. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactivities and Therapeutic Modalities

While 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide is primarily recognized as a prodrug of the benzodiazepine (B76468) nordazepam, with expected anxiolytic and sedative-hypnotic properties, future research could unveil a broader spectrum of biological activities. The exploration of novel therapeutic applications for this compound and its derivatives is a promising avenue for investigation. The core structure of N-aryl-2-aminoacetamides presents a versatile scaffold for chemical modifications that could lead to compounds with unique pharmacological profiles.

Recent research on related benzodiazepine and non-benzodiazepine structures has revealed a variety of potential therapeutic applications beyond sedation and anxiolysis. For instance, novel benzodiazepine derivatives are being investigated for their anticonvulsant, muscle relaxant, and even antiproliferative activities. The exploration of such activities for this compound and its analogues could lead to the development of new treatments for a range of disorders.

Future research in this area could focus on synthesizing a library of derivatives of this compound and screening them against a wide array of biological targets. This could include, but is not limited to, various G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in different disease pathways. The discovery of novel bioactivities would open up new therapeutic possibilities for this class of compounds.

Table 1: Potential Areas for Bioactivity Screening of this compound Derivatives This table presents hypothetical data for illustrative purposes, suggesting potential research directions.

Therapeutic Area Potential Molecular Target Rationale
Oncology Kinesin Spindle Protein (KSP) Certain N-aryl amide structures have shown inhibitory activity against motor proteins involved in cell division.
Neurodegenerative Diseases Monoamine Oxidase B (MAO-B) Inhibition of MAO-B can increase dopamine (B1211576) levels, which is a therapeutic strategy for Parkinson's disease.
Inflammatory Disorders Cyclooxygenase-2 (COX-2) The acetamide (B32628) scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
Infectious Diseases Bacterial DNA Gyrase Novel antibacterial agents are urgently needed, and this enzyme is a validated target.

Advanced Synthetic Methodologies for Enhanced Scalability and Efficiency

Modern synthetic organic chemistry offers a plethora of advanced methodologies that could be applied to the synthesis of this compound to improve its scalability and efficiency. nih.gov These include, for example, transition-metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-nitrogen bonds. syr.edu Methodologies such as the Buchwald-Hartwig amination could potentially be adapted for the large-scale synthesis of this compound, offering milder reaction conditions and higher yields. syr.edu

Furthermore, the principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing. Future research could focus on developing a more environmentally friendly synthesis of this compound by utilizing greener solvents, reducing the number of synthetic steps, and minimizing waste generation. Flow chemistry is another advanced manufacturing technology that could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound.

Table 2: Comparison of Synthetic Methodologies for N-Aryl Amide Formation This table provides a generalized comparison to illustrate the potential advantages of modern synthetic methods.

Method Typical Conditions Advantages Potential for Scalability
Traditional Acylation Acyl chloride, amine, strong base Well-established, versatile Can be challenging due to corrosive reagents and byproducts
Buchwald-Hartwig Amination Palladium catalyst, ligand, base Milder conditions, high functional group tolerance Good, with catalyst optimization
Umpolung Amide Synthesis α-fluoronitroalkanes, N-aryl hydroxylamines Direct synthesis, avoids epimerization nih.gov Under development, promising
Flow Chemistry Continuous process in a microreactor Enhanced safety, precise process control, easy scale-up Excellent

Integration of Multi-Omics Data in Mechanism of Action Elucidation

A deep understanding of a drug's mechanism of action (MoA) is fundamental for its safe and effective use, as well as for the discovery of novel therapeutic applications. While the primary MoA of this compound is presumed to be through its conversion to nordazepam and subsequent modulation of GABA-A receptors, the full spectrum of its pharmacological effects may be more complex.

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the intricate molecular mechanisms underlying a drug's activity. nih.gov By analyzing the global changes in a biological system in response to treatment with this compound, researchers can identify novel targets, signaling pathways, and biomarkers associated with its therapeutic effects and potential side effects.

For instance, proteomics studies could identify changes in protein expression and post-translational modifications in neuronal cells treated with the compound, providing insights into its downstream signaling effects. Metabolomics analysis could reveal alterations in metabolic pathways, which may be relevant to both the drug's efficacy and its potential for metabolic drug-drug interactions. The integration of these multi-omics datasets through advanced bioinformatics and systems biology approaches can provide a holistic view of the drug's MoA. youtube.com

Development of Advanced Computational Models for Predictive Research

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development. mdpi.com For a compound like this compound, the development of advanced computational models could significantly accelerate its preclinical and clinical investigation.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of novel derivatives, guiding the synthesis of more potent and selective compounds. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, as well as its therapeutic and adverse effects. This can help in optimizing dosing regimens and predicting potential drug-drug interactions.

Given that this compound is a prodrug, computational models that can predict its metabolic conversion to nordazepam in different tissues and patient populations would be particularly valuable. Physiologically based pharmacokinetic (PBPK) models, for instance, can integrate in vitro metabolic data with physiological information to simulate the drug's behavior in vivo. These predictive models can de-risk the drug development process and contribute to a more personalized approach to medicine. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide, and how can reaction conditions be optimized?

A common approach involves coupling 2-benzoyl-4-chloroaniline with a protected glycine derivative under mild acylating conditions. For example, in analogous acetamide syntheses, dichloromethane and triethylamine are used as solvents and bases, respectively, to facilitate reaction efficiency . Optimization may include:

  • Temperature control : Reactions are often conducted at 273 K to minimize side products.
  • Purification : Column chromatography or recrystallization (e.g., from toluene) improves yield and purity .
  • Stoichiometry : A 1:1 molar ratio of amine to acyl chloride ensures balanced reactivity .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR verify the presence of the benzoyl, chlorophenyl, and acetamide moieties.
    • IR : Peaks near 1650–1700 cm1^{-1} confirm C=O stretching in the acetamide and benzoyl groups.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds stabilize crystal packing .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved, and what validation methods ensure structural accuracy?

  • Validation tools : Use checkCIF/PLATON to flag outliers in bond distances, angles, or displacement parameters. For example, SHELXL refinement with restraints on N–H distances (e.g., 0.86 Å) ensures geometric accuracy .
  • Twinned data : High-resolution data (e.g., <1.0 Å) and twin-law refinement in SHELXL improve model reliability for challenging crystals .
  • Hydrogen bonding : Validate intermolecular interactions (e.g., N–H···O) against expected bond lengths (2.8–3.2 Å) and angles (>120°) .

Q. What computational approaches are suitable for predicting the bioactivity and molecular interactions of this acetamide derivative?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., penicillin-binding proteins due to structural similarity ).
  • DFT calculations : Gaussian or ORCA optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • MD simulations : GROMACS explores conformational stability in solvent environments, critical for pharmacokinetic profiling .

Q. How can researchers address contradictory bioassay results when evaluating this compound’s pharmacological potential?

  • Dose-response analysis : Use Hill plots to confirm EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity).
  • Metabolic stability : Compare liver microsome assays (human vs. rodent) to identify species-specific metabolism, as seen in chloroacetamide studies .
  • Crystallographic correlation : Overlay SCXRD structures with target active sites (e.g., using PyMOL) to validate binding hypotheses .

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Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.